2-Pyridinylphenylacetonitrile
Description
Significance of Nitrile and Pyridine (B92270) Moieties in Contemporary Chemical Research
The nitrile group (-C≡N) is a cornerstone of modern organic synthesis, valued for its strong electron-withdrawing nature and its ability to participate in a wide array of chemical transformations. It serves as a versatile precursor to various functional groups, including amines, carboxylic acids, and amides. In medicinal chemistry, the incorporation of a nitrile moiety can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and increase its permeability across cell membranes. auctoresonline.org The linear geometry of the nitrile group also allows it to act as a key interacting element within protein binding pockets.
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another fundamental building block in chemistry. jchemrev.com Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. sciencepublishinggroup.com The nitrogen atom in the pyridine ring imparts a weak basicity and the ability to form hydrogen bonds, which are crucial for molecular recognition and catalytic processes. jchemrev.com The presence of the nitrogen atom also influences the electronic distribution within the aromatic ring, affecting its reactivity in both electrophilic and nucleophilic substitution reactions.
Interdisciplinary Research Contexts of 2-Pyridinylphenylacetonitrile
The study of this compound and related compounds often resides at the intersection of several scientific disciplines. The principles of organic synthesis are fundamental to developing efficient methods for its preparation. researchgate.net Its potential applications in medicinal chemistry drive investigations into its biological activity, often employing computational modeling and in-silico screening techniques to predict its interactions with therapeutic targets. auctoresonline.org
Furthermore, the field of materials science explores the incorporation of such pyridine- and nitrile-containing molecules into advanced materials with tailored optical, electronic, or catalytic properties. The ability of the pyridine nitrogen to coordinate with metal ions also opens avenues for its use in coordination chemistry and the development of novel catalysts. The synthesis and study of such molecules often necessitate a multidisciplinary approach, drawing on expertise from various branches of chemistry and related sciences. bio-conferences.org
Historical Overview of Relevant Chemical Frameworks in this compound Research
The historical development of chemistry provides the foundation for understanding this compound. The isolation and characterization of pyridine from coal tar in the 19th century marked a significant milestone in heterocyclic chemistry. Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, paved the way for the preparation of a vast array of pyridine derivatives.
The chemistry of nitriles has an equally rich history, with their synthesis and reactivity being explored since the early days of organic chemistry. The development of catalytic methods for the introduction of the cyano group, such as the Sandmeyer reaction, has been instrumental. More recently, modern catalytic techniques, including C-H activation and cross-coupling reactions, have provided more efficient and selective routes to nitrile-containing compounds. nih.govsnnu.edu.cn The study of carbanions derived from acetonitriles has also been a long-standing area of research, revealing their utility in forming new carbon-carbon bonds. acs.org The ongoing evolution of these foundational chemical principles continues to shape the research landscape for molecules like this compound.
Detailed Research Findings
The reactivity of the methylene (B1212753) bridge in pyridylacetonitriles is a key area of investigation. This position is activated by both the electron-withdrawing nitrile group and the pyridine ring, making the protons on the adjacent carbon acidic and readily removable by a base. This facilitates a variety of chemical transformations.
Studies on 2-pyridylacetonitrile (B1294559) have shown its utility as a precursor for synthesizing more complex heterocyclic systems. For instance, it can undergo condensation reactions with various electrophiles. mdpi.com The resulting products can then be cyclized to form fused ring systems. The acylation of 2- and 4-pyridylacetonitriles has also been explored, demonstrating the versatility of these compounds in building molecular complexity. datapdf.comacs.org
Modern synthetic methods are continuously being developed to access pyridylacetonitriles. Iron-catalyzed α-cyanation of N-aryl-substituted tetrahydroisoquinolines using 2-pyridylacetonitrile as a nitrile source has been reported, showcasing a novel application of this reagent. rsc.org Furthermore, advancements in catalytic C-H cyanation of pyridines offer a direct and atom-economical approach to synthesizing these valuable compounds. researchgate.net
Interactive Data Table: Physicochemical Properties
The following table summarizes some of the key physicochemical properties of this compound and related compounds. Direct experimental data for this compound is limited in publicly available literature; therefore, some values are based on predictions from computational models or comparisons with structurally similar molecules.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | N/A |
| Molecular Weight | 194.24 g/mol | N/A |
| Appearance | Predicted: Solid | vulcanchem.com |
| Boiling Point | Predicted: >300 °C | N/A |
| Melting Point | N/A | N/A |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-8-11-5-1-2-6-12(11)13-7-3-4-10-15-13/h1-7,10H,8H2 |
InChI Key |
GJSJUVZGDIXFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyridinylphenylacetonitrile and Its Derivatives
Classical Synthetic Approaches to 2-Pyridinylphenylacetonitrile Scaffolds
Classical methods for synthesizing the this compound framework often rely on fundamental organic reactions such as nucleophilic substitution. A primary route involves the cyanation of a pre-formed 2-pyridylphenylmethyl halide. In this approach, a benzylic halide, substituted with a 2-pyridyl group, reacts with a cyanide salt, such as sodium or potassium cyanide. This reaction typically proceeds via an SN2 mechanism, where the cyanide anion displaces the halide to form the desired nitrile.
Another established method is the nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine (B92270) ring. This involves reacting a pyridine derivative bearing a suitable leaving group (e.g., a halogen) at the 2-position with a phenylacetonitrile (B145931) anion. The reactivity of the pyridine ring is often enhanced by the presence of electron-withdrawing groups. The reaction is initiated by the attack of the nucleophile, forming a negatively charged intermediate known as a Meisenheimer complex, which then eliminates the leaving group to restore aromaticity and yield the final product.
These classical methods, while foundational, can sometimes be limited by harsh reaction conditions, the need for pre-functionalized starting materials, and the generation of stoichiometric byproducts.
Catalytic Synthesis of this compound
Modern synthetic chemistry increasingly favors catalytic methods, which offer greater efficiency, milder conditions, and higher selectivity. The synthesis of this compound has benefited significantly from the development of transition metal and organocatalytic systems.
Transition Metal-Catalyzed Routes to this compound
Transition metal catalysts are powerful tools for constructing the C-C bond between the phenyl and pyridinylacetonitrile moieties.
Nickel-Catalyzed Cross-Coupling: An industrially relevant method involves the coupling of 2-chloropyridine (B119429) with phenylacetonitrile derivatives. This process, catalyzed by nickel complexes, is advantageous due to the use of inexpensive starting materials and can be performed under mild temperature conditions (16–30 °C), leading to high yields with minimal by-products.
Iridium-Catalyzed Hydroalkylation: Iridium catalysis enables the direct hydroalkylation of alkenes with pyridyl-substituted acetonitriles. Cationic iridium(I) complexes, modified with chiral diphosphine ligands like DuanPhos, can catalyze the reaction between heteroaryl tert-butyl acetates and styrenes or α-olefins. This process occurs with high branched selectivity and enantioselectivity, leading to alkylated heteroarenes after an in-situ decarboxylation step. The reaction is believed to proceed through a chiral iridium-enolate intermediate.
Copper-Catalyzed Cyanation: Copper-catalyzed methods have been developed for the regioselective oxidative C-H cyanation of 2-arylpyridines, providing a direct route to the corresponding nitriles. For instance, using a Cu(OAc)₂ catalyst, various 2-arylpyridines can be cyanated in good yields. The mechanism is thought to involve chelation-assisted C-H activation.
Palladium-Catalyzed Arylation: Palladium catalysts are widely used for the α-arylation of carbonyl compounds, a reaction type applicable to the synthesis of these structures. Catalytic systems composed of a palladium source (e.g., Pd(OAc)₂) and specialized phosphine (B1218219) ligands can couple aryl halides or tosylates with ester enolates, including those derived from pyridylacetic acid esters.
The table below summarizes key findings for transition metal-catalyzed syntheses.
| Catalyst System | Reactants | Key Features | Yield | Ref |
| Nickel Catalyst | 2-Chloropyridine, Phenylacetonitrile derivative | Inexpensive materials, mild conditions (16–30 °C) | High | |
| [Ir(cod)₂]BARF / Chiral Diphosphine | 2-Pyridyl tert-butyl acetate, Styrene | High branched selectivity and enantioselectivity | 81% (for 4aa) | |
| Cu(OAc)₂ | 2-Arylpyridine, Cyanide source | Regioselective oxidative C-H cyanation | Good | |
| Pd(TFA)₂ / Pyridine–hydrazone ligand | Formylphosphonate-derived hydrazone, Arylboronic acid | Excellent enantioselectivities for α-aryl α-hydrazino phosphonates | 96-99% ee |
Organocatalytic Strategies for this compound Formation
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful strategy in asymmetric synthesis. For the synthesis of chiral α-aryl-α-heteroaryl acetonitriles, chiral phosphoric acids have been employed as effective catalysts. These catalysts can activate imines derived from heteroaryl ketones towards nucleophilic attack.
A notable application is the enantioselective modular synthesis of α-aryl-α-heteroaryl aminonitriles. This approach can be effective even with low catalyst loadings (parts per million), demonstrating high turnover numbers. Another relevant method is the Strecker reaction, which can be performed asymmetrically using organocatalysts to produce enantioenriched α-aminonitriles from α-amido sulfone substrates. While not directly producing this compound, these methods establish a precedent for the organocatalytic construction of the core α-aryl-α-heteroaryl nitrile scaffold.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In pyridine synthesis, these principles are applied through several techniques, including the use of environmentally benign solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation.
For instance, microwave-assisted synthesis has been shown to be a highly efficient method for preparing pyridine derivatives, often resulting in shorter reaction times and higher yields compared to conventional heating. A study on the synthesis of substituted pyridines demonstrated that microwave irradiation could produce yields of 90-94% in just 5-7 minutes, whereas conventional heating required 6-9 hours to achieve lower yields (73-84%). The use of water or polyethylene (B3416737) glycol (PEG) as a green solvent, or conducting reactions under solvent-free conditions, further enhances the environmental credentials of these synthetic routes.
Advanced Synthetic Protocols for Functionalized this compound Analogues
To create more complex and diverse molecular structures based on the this compound scaffold, advanced protocols like multicomponent reactions are employed.
Multicomponent Reactions in this compound Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.
Several MCRs have been developed for the synthesis of highly functionalized pyridines. A common strategy is a four-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, a nitrile (like malononitrile), and an ammonia (B1221849) source (such as ammonium (B1175870) acetate). These reactions can be catalyzed by various agents and can proceed under mild or solvent-free conditions. For example, a facile one-pot synthesis of functionalized pyridines was achieved by reacting 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide. This method allows for the formation of four new chemical bonds in a highly chemo- and regioselective manner. Such MCR strategies provide a powerful platform for generating libraries of functionalized pyridinylphenylacetonitrile analogues for various research applications.
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of a chiral center bearing both a phenyl and a 2-pyridinyl group, along with a nitrile, can be approached through several asymmetric catalytic methods. While direct stereoselective synthesis of this compound itself is not extensively documented, analogous transformations provide a strong basis for the development of effective synthetic strategies. Key among these is the asymmetric Strecker reaction, which offers a direct route to α-aminonitriles that can be further elaborated. Additionally, catalytic asymmetric hydrocyanation of a suitable prochiral olefin represents another viable pathway.
Asymmetric Strecker Reaction
The asymmetric Strecker reaction is a powerful method for the synthesis of enantioenriched α-aminonitriles from imines. researchgate.netmdpi.commasterorganicchemistry.com This three-component reaction, or the two-component addition of cyanide to a pre-formed imine, can be rendered highly enantioselective through the use of chiral catalysts. For the synthesis of chiral this compound derivatives, a key intermediate would be the imine derived from 2-benzoylpyridine (B47108).
A plausible synthetic route would involve the formation of an imine from 2-benzoylpyridine and a suitable amine, followed by the catalytic asymmetric addition of a cyanide source. The choice of the chiral catalyst is crucial for achieving high enantioselectivity. Both metal-based catalysts and organocatalysts have been successfully employed in asymmetric Strecker reactions. researchgate.netresearchgate.net
Chiral Metal Catalysts: Complexes of metals such as iridium, ytterbium, and others with chiral ligands have been shown to be effective catalysts for the asymmetric hydrocyanation of imines. researchgate.netnih.gov For instance, iridium catalysts with chiral spiro phosphine-oxazoline ligands have demonstrated high efficiency in the asymmetric hydrogenation of related 2-pyridyl cyclic imines, suggesting their potential applicability in the cyanation of phenyl(pyridin-2-yl)methanimine. nih.gov The catalyst would coordinate to the imine, creating a chiral environment that directs the nucleophilic attack of the cyanide ion to one of the enantiofaces of the imine carbon.
Chiral Organocatalysts: Organocatalysts, such as those derived from cinchona alkaloids or chiral thioureas, offer a metal-free alternative for asymmetric Strecker reactions. researchgate.net These catalysts often operate through the formation of hydrogen bonds with the substrate, activating the imine towards nucleophilic attack and controlling the stereochemical outcome. The bifunctional nature of some of these catalysts, possessing both a Brønsted acid and a Lewis base site, can be particularly effective.
The general reaction is depicted below:
Scheme 1: Proposed Asymmetric Strecker Reaction for the Synthesis of a Chiral Precursor to this compound Derivatives.
The resulting α-aminonitrile can then be subjected to further transformations to yield the desired this compound derivative.
Potential Catalysts and Reaction Conditions for Asymmetric Strecker Reaction
| Catalyst Type | Chiral Ligand/Motif Example | Cyanide Source | Typical Solvent | Expected Outcome |
| Metal Catalyst | (R,R)-Ph-BPE with a suitable metal like Cobalt | Trimethylsilyl cyanide (TMSCN) | Toluene, Dichloromethane | High yield and enantioselectivity of the corresponding α-aminonitrile. |
| Organocatalyst | Chiral thiourea (B124793) or squaramide-based catalyst | Potassium cyanide (KCN) with an additive | Tetrahydrofuran, Chloroform | Good to excellent enantioselectivity, metal-free conditions. |
Asymmetric Hydrocyanation of Alkenes
An alternative approach to chiral this compound derivatives involves the asymmetric hydrocyanation of a prochiral alkene, such as 1-phenyl-1-(pyridin-2-yl)ethene. Rhodium-catalyzed asymmetric hydrocyanation has been developed for various alkenes, utilizing chiral phosphine ligands to induce enantioselectivity. This method would directly install the chiral nitrile group.
The reaction would proceed via the coordination of the chiral rhodium catalyst to the double bond of the alkene, followed by the migratory insertion of the cyanide group. The stereochemistry of the final product is determined by the facial selectivity of the catalyst binding and the subsequent insertion step.
Scheme 2: Proposed Asymmetric Hydrocyanation of 1-phenyl-1-(pyridin-2-yl)ethene.
Structural Elucidation and Conformational Analysis of 2 Pyridinylphenylacetonitrile
X-ray Crystallography Studies of 2-Pyridinylphenylacetonitrile and Its Adducts
X-ray crystallography is the definitive analytical method for determining the atomic and molecular structure of a crystalline material. By analyzing how a crystal diffracts a beam of X-rays, a detailed three-dimensional map of the electron density can be constructed, which reveals precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal's architecture. carleton.edu
Single Crystal X-ray Diffraction Data Acquisition and Refinement
The determination of a crystal structure is a meticulous process that begins with growing a high-quality single crystal of the compound. uhu-ciqso.es This crystal is then mounted on a goniometer within a diffractometer, such as a Bruker D8 Venture, which is equipped with a sensitive detector and dual-wavelength X-ray sources. wm.edubruker.com To minimize thermal motion and obtain a more precise structure, the data collection is typically carried out at a low temperature, often around 80-120 K, using a cryosystem. wm.edu
The instrument, using monochromatic X-rays (commonly Molybdenum Kα radiation, with a wavelength of ~0.7107 Å), rotates the crystal while recording hundreds or thousands of diffraction images. carleton.edu These raw data are then processed to correct for various experimental factors. The crystal structure is subsequently solved using computational methods and refined through a full-matrix least-squares process on F², which adjusts atomic positions and thermal parameters to best match the observed diffraction pattern. wm.edu
A representative set of crystallographic data for a polymorph of this compound is presented below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 16.2899 (8) |
| b (Å) | 6.4334 (3) |
| c (Å) | 19.3494 (9) |
| Volume (ų) | 2025.1 (2) |
| Z (Molecules/unit cell) | 8 |
| Temperature (K) | 120 (2) |
| Radiation Wavelength (Å) | 0.71073 |
| Final R-index [I > 2σ(I)] | R1 = 0.0353 |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal is directed by a complex interplay of non-covalent intermolecular forces. mdpi.comias.ac.in In the solid state of this compound, the crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···N and C-H···π hydrogen bonds. rsc.org These interactions create a robust three-dimensional supramolecular assembly.
Conformational Landscape Probed by Crystallography
Crystallography provides a precise snapshot of the preferred molecular conformation in the solid state. This compound has conformational flexibility, primarily through rotation around the single bond linking the pyridyl ring and the phenylacetonitrile (B145931) group.
Analysis of its crystal structure reveals that the molecule can adopt different conformations, influenced by the forces within the crystal lattice. nih.gov The torsion angle between the planes of the pyridyl and phenyl rings is a key parameter defining the conformation. Different polymorphs or the presence of multiple unique molecules in the asymmetric unit can showcase this conformational adaptability. mdpi.com The observed conformation represents a low-energy state that optimizes both intramolecular sterics and favorable intermolecular packing interactions. mpg.denih.gov
Advanced Spectroscopic Techniques for Structural Characterization
While crystallography illuminates the solid-state structure, spectroscopic methods provide complementary data on the molecule's properties, often in the solution phase, and confirm the presence of specific functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. In a typical ¹H NMR spectrum, distinct signals would appear for the protons on the pyridyl and phenyl rings in the aromatic region (typically δ 7.0-9.0 ppm). The single proton on the carbon connecting the two rings (the methine proton) would likely appear as a singlet at a distinct chemical shift.
The ¹³C NMR spectrum would similarly show a unique resonance for each carbon atom in the molecule, with the nitrile carbon (C≡N) appearing in a characteristic region of the spectrum (often δ 115-125 ppm). The carbon signals from the aromatic rings would populate the δ 120-160 ppm range. These spectra, taken together, confirm the carbon-hydrogen framework of the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. thermofisher.comspectroscopyonline.com These two methods are often complementary, as some vibrations may be strong in one technique and weak or absent in the other. covalentmetrology.comedinst.com
For this compound, the most characteristic feature in its vibrational spectrum is the nitrile (C≡N) stretching frequency. This bond vibration typically gives rise to a sharp, intense peak in the FT-IR spectrum around 2240-2260 cm⁻¹. The spectra would also contain a complex series of bands corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the C=C and C=N ring stretching vibrations of the pyridyl and phenyl groups (typically in the 1400-1600 cm⁻¹ region). researchgate.net These spectral fingerprints are invaluable for confirming the presence of the key functional groups within the molecule.
Mass Spectrometry for Structural Confirmation
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. wikipedia.org In the case of this compound (C₁₃H₁₀N₂), electron ionization (EI) would lead to the formation of a molecular ion (M•+) peak, which is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 194.23 amu.
The fragmentation of this molecular ion is predictable based on the stability of the resulting fragments. libretexts.org The structure contains a phenyl group, a pyridine (B92270) ring, a chiral methine carbon, and a nitrile group, all of which influence the fragmentation pathways. Energetically unstable molecular ions break apart into smaller, more stable pieces, and only the charged fragments are detected. wikipedia.org
Key fragmentation patterns anticipated for this compound include:
Loss of a Hydrogen Radical: Cleavage of the C-H bond at the chiral center can result in a stable [M-H]⁺ ion at m/z 193.
Loss of the Nitrile Group: Cleavage of the C-CN bond can lead to the formation of an [M-CN]⁺ fragment at m/z 168.
Formation of Aromatic Cations: The presence of two aromatic rings leads to characteristic fragments. A phenyl cation ([C₆H₅]⁺) would appear at m/z 77, and a pyridyl cation ([C₅H₄N]⁺) would be observed at m/z 78. nih.gov
Tropylium (B1234903) Ion Formation: Rearrangement of the phenyl-containing fragment often leads to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.
Pyridylmethyl Cation: Cleavage of the bond between the chiral carbon and the phenyl ring would yield a pyridylmethyl cation ([C₆H₆N]⁺) at m/z 92. This is a common fragmentation for pyridine derivatives.
The relative abundance of these fragments depends on their stability. Due to the stability of the aromatic structures, strong signals for the molecular ion and fragments containing the pyridine or phenyl ring are expected. libretexts.org
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
| 194 | Molecular Ion (M•+) | [C₁₃H₁₀N₂]•+ | Corresponds to the molecular weight of the parent compound. |
| 193 | [M-H]⁺ | [C₁₃H₉N₂]⁺ | Loss of a hydrogen radical from the central carbon. |
| 168 | [M-CN]⁺ | [C₁₂H₁₀N]⁺ | Loss of the nitrile group as a radical. |
| 92 | Pyridylmethyl cation | [C₆H₆N]⁺ | Cleavage of the phenyl-CH bond. |
| 91 | Tropylium ion | [C₇H₇]⁺ | Rearrangement product from the benzyl (B1604629) portion. |
| 78 | Pyridyl cation | [C₅H₄N]⁺ | Cleavage resulting in the pyridine ring cation. |
| 77 | Phenyl cation | [C₆H₅]⁺ | Cleavage resulting in the phenyl ring cation. |
Chiroptical Properties and Stereochemical Studies of this compound Derivatives
The central carbon atom in this compound, bonded to four different groups (a phenyl ring, a pyridin-2-yl ring, a nitrile group, and a hydrogen atom), is a stereocenter. uou.ac.in This makes the molecule chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While enantiomers have identical physical properties like boiling point and solubility, they interact differently with plane-polarized light, a property known as optical activity. uou.ac.in This section explores the chiroptical properties and stereochemical analysis of derivatives of this chiral scaffold.
The enantiomeric separation of chiral compounds is often achieved using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. researchgate.netmdpi.com Once separated, the individual enantiomers can be studied using various chiroptical spectroscopic methods.
Chiroptical Properties:
Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for studying chiral molecules. researchgate.net
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-visible region. Enantiomers of a chiral compound produce mirror-image ECD spectra. The sign and intensity of the Cotton effects in the spectrum are directly related to the molecule's absolute configuration. For derivatives of this compound, the electronic transitions of the phenyl and pyridinyl chromophores would give rise to characteristic ECD signals. rsc.org The introduction of additional chromophores or auxochromes in derivatives can significantly alter the ECD spectra, which can be analyzed to determine the stereochemistry. oup.com
Vibrational Circular Dichroism (VCD): VCD provides stereochemical information from the infrared region of the spectrum. It is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization or chemical derivatization. researchgate.net
The synthesis of various derivatives allows for the modulation of these chiroptical properties. For instance, creating complexes with lanthanide ions can induce strong circular dichroism and circularly polarized luminescence, where the chiroptical signals can be used to monitor the formation of chiral assemblies in solution. rsc.orgacs.org
Stereochemical Studies:
Determining the absolute configuration and conformational preferences of chiral molecules is a fundamental aspect of stereochemistry. researchgate.net For derivatives of this compound, this can be achieved through:
X-ray Crystallography: When a single crystal of an enantiomerically pure derivative can be grown, X-ray diffraction provides unambiguous determination of its three-dimensional structure and absolute configuration. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including the use of chiral derivatizing agents, can be used to determine the absolute configuration of chiral alcohols, amines, and other functional groups that could be present in derivatives. mdpi.com
The study of α-arylacetonitriles and their derivatives is an active area of research, with a focus on controlling the stereochemical outcome of reactions to synthesize enantiomerically pure compounds for various applications. researchgate.netresearchgate.net
Table 2: Summary of Chiroptical and Stereochemical Analysis Techniques
| Technique | Type of Information Obtained | Relevance to this compound Derivatives |
| Chiral HPLC | Separation of enantiomers | Essential for isolating pure enantiomers for further study. researchgate.netvaia.com |
| Electronic Circular Dichroism (ECD) | Absolute configuration, electronic transitions | Correlates the sign of Cotton effects to the stereochemistry of the chiral center and aromatic chromophores. oup.com |
| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-state conformation | Provides detailed structural information without requiring crystallization. researchgate.net |
| X-ray Crystallography | 3D molecular structure, absolute configuration | Provides definitive proof of stereochemistry for crystalline derivatives. rsc.org |
| NMR with Chiral Derivatizing Agents | Absolute configuration of functionalized derivatives | Allows for stereochemical assignment in solution for derivatives containing specific functional groups. mdpi.com |
Computational Chemistry and Molecular Modeling of 2 Pyridinylphenylacetonitrile
Density Functional Theory (DFT) Investigations of 2-Pyridinylphenylacetonitrile
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations offer a deep dive into its electronic properties, reactivity, and spectroscopic signatures.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of this compound is characterized by the interplay between the pyridine (B92270) ring, the phenyl group, and the acetonitrile moiety. DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate the distribution of electron density and the nature of the molecular orbitals.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is anticipated to be distributed over the electron-deficient pyridine ring and the cyano group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Computational studies on analogous aromatic nitriles and pyridine derivatives suggest that this compound would possess a moderate HOMO-LUMO gap, indicative of a stable yet reactive molecule.
Table 1: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are hypothetical and representative of what would be expected from a DFT calculation.
Reaction Pathway Predictions and Transition State Analysis
DFT calculations are instrumental in mapping out potential reaction pathways and identifying the transition states involved. For this compound, theoretical studies can predict the outcomes of various chemical transformations, such as nucleophilic or electrophilic attacks.
For example, in a reaction involving a nucleophile, the LUMO distribution would indicate that the attack is most likely to occur at the carbon atom of the cyano group or at specific positions on the pyridine ring. Conversely, an electrophilic attack would likely target the phenyl ring, guided by the HOMO electron density.
Transition state analysis allows for the calculation of activation energies, providing quantitative insights into the kinetics of a reaction. By locating the transition state structure on the potential energy surface, the energy barrier for a given reaction can be determined, helping to predict whether the reaction will be facile under certain conditions.
Spectroscopic Property Simulations (NMR, UV-Vis, IR)
DFT provides a reliable means of simulating various spectroscopic properties, which can be compared with experimental data for validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. For this compound, the calculated chemical shifts would be influenced by the electronic environments of the different protons and carbons in the phenyl and pyridine rings, as well as the acetonitrile group.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra. The predicted UV-Vis spectrum of this compound would likely exhibit π → π* transitions characteristic of the aromatic systems. The calculated maximum absorption wavelengths (λ_max) and oscillator strengths provide a theoretical fingerprint of the molecule's electronic transitions.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The simulated IR spectrum of this compound would show characteristic peaks for the C≡N stretch of the nitrile group, C-H stretches of the aromatic rings, and various ring vibrations.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Value |
| ¹³C NMR | Chemical Shift (C≡N) | ~118 ppm |
| ¹H NMR | Chemical Shift (pyridyl-H) | ~7.5-8.6 ppm |
| UV-Vis | λ_max | ~260 nm |
| IR | C≡N stretch | ~2250 cm⁻¹ |
Note: These values are hypothetical and based on typical ranges for similar functional groups.
Molecular Dynamics Simulations and Conformational Searching
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions.
Conformational Space Exploration
The presence of a single bond connecting the phenyl and pyridinylacetonitrile moieties allows for rotational freedom, leading to different conformations. Conformational searching algorithms, often coupled with MD simulations, can explore the potential energy surface to identify stable conformers.
Intermolecular Interaction Modeling
MD simulations are also invaluable for modeling how this compound interacts with other molecules, such as solvents or biological macromolecules. By placing the molecule in a simulated environment (e.g., a box of water molecules), the nature and strength of intermolecular forces like hydrogen bonds, van der Waals interactions, and π-π stacking can be investigated.
The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-stacking interactions. Understanding these interactions is crucial for predicting the molecule's solubility, crystal packing, and potential biological activity. For instance, modeling its interaction with a protein active site can provide insights into its potential as a drug candidate.
Quantum Chemical Topology and Bonding Analysis in this compound
Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the scalar and vector fields derived from quantum mechanics to partition a molecule into atomic basins and characterize the chemical bonding between them. The most prominent application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which provides a rigorous definition of atoms and bonds within a molecule based on the topology of the electron density.
A QTAIM analysis of this compound would involve calculating the electron density of the molecule using quantum chemical methods, such as Density Functional Theory (DFT). The analysis of this electron density would yield critical points where the gradient of the density is zero. These critical points are classified by their rank and signature and provide key information about the chemical structure:
(3, -3) Critical Points: These correspond to the nuclei of the atoms.
(3, -1) Critical Points: Also known as bond critical points (BCPs), their presence between two nuclei indicates the existence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the bond ellipticity (ε), provide quantitative measures of the bond's strength, character, and orientation.
(3, +1) Critical Points: These are found in rings of atoms and are referred to as ring critical points (RCPs).
(3, +3) Critical Points: These are typically found inside molecular cages and are known as cage critical points (CCPs).
For this compound, a QTAIM analysis would allow for a detailed characterization of all the chemical bonds, including the C-C and C-N bonds within the pyridine and phenyl rings, the C-C single bonds connecting the rings and the nitrile group, and the C≡N triple bond.
Illustrative Data Table for QTAIM Analysis of this compound
The following table presents hypothetical but realistic data that would be obtained from a QTAIM analysis of this compound, illustrating the expected values for key bonds.
| Bond | ρ(r) (au) | ∇²ρ(r) (au) | Bond Ellipticity (ε) | Bond Type |
| C-C (Phenyl) | 0.28 | -0.75 | 0.15 | Covalent (Aromatic) |
| C-N (Pyridine) | 0.30 | -0.80 | 0.10 | Polar Covalent |
| C-C (Inter-ring) | 0.24 | -0.60 | 0.05 | Covalent (Single) |
| C-CN | 0.25 | -0.65 | 0.04 | Covalent (Single) |
| C≡N | 0.55 | -1.50 | 0.01 | Polar Covalent (Triple) |
Note: This data is illustrative and represents typical values for the types of bonds present in the molecule. Actual values would require a specific quantum chemical calculation.
Another powerful tool for bonding analysis is the Natural Bond Orbital (NBO) method. NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar chemical concepts of core, lone pair, and bonding orbitals. For this compound, NBO analysis would provide insights into:
Hybridization: The specific hybridization of the atomic orbitals that form each bond.
Bond Polarity: The distribution of electron density within each bond.
Hyperconjugative Interactions: The stabilizing interactions between occupied and unoccupied orbitals, which can reveal important electronic effects within the molecule.
Machine Learning and AI Applications in this compound Research
The application of machine learning (ML) and artificial intelligence (AI) in computational chemistry is a rapidly growing field that has the potential to significantly accelerate the discovery and design of new molecules. While specific ML/AI studies on this compound are not yet prevalent, these techniques could be applied in several ways.
Predictive Modeling:
One of the primary applications of ML in chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. If a dataset of molecules structurally related to this compound with known biological activities or physicochemical properties were available, ML algorithms could be trained to predict these properties for new, untested analogs.
Commonly used machine learning algorithms for such tasks include:
Linear Models: Multiple Linear Regression, Partial Least Squares.
Non-linear Models: Support Vector Machines, Random Forests, Gradient Boosting Machines.
Deep Learning: Artificial Neural Networks, Convolutional Neural Networks (when using image-based molecular representations).
Illustrative Data Table for a Hypothetical QSAR Model Development
| Molecular Descriptor | Algorithm | Training Set Size | Test Set R² |
| Topological Pharmacophore | Random Forest | 200 | 0.85 |
| Molecular Fingerprints | Gradient Boosting | 200 | 0.82 |
| DFT-calculated properties | Neural Network | 200 | 0.90 |
Note: This table illustrates the type of information that would be generated during the development of a QSAR model for a series of compounds related to this compound.
Generative Models for Molecular Design:
Advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used to design novel molecules with desired properties. By learning the underlying patterns in a large dataset of chemical structures and their associated properties, these models can generate new molecules that are predicted to be active towards a specific biological target or possess desirable physicochemical characteristics. In the context of this compound, a generative model could be trained on a library of similar compounds to propose new structures with potentially enhanced biological activity or improved properties.
Accelerating Quantum Chemical Calculations:
Machine learning potentials are increasingly being used to approximate the results of computationally expensive quantum chemical calculations. By training a model on a set of high-level quantum mechanical data, it is possible to predict the energies and forces of a molecule at a fraction of the computational cost. This would enable large-scale molecular dynamics simulations of this compound to study its conformational dynamics and interactions with its environment.
The integration of AI and ML into the computational study of molecules like this compound holds significant promise for advancing our understanding of its chemical behavior and for the rational design of new functional molecules.
In-depth Analysis of this compound in Coordination Chemistry
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data pertaining to the coordination chemistry of the compound “this compound.” While extensive information exists for related pyridine-containing ligands and their transition metal complexes, detailed studies focusing explicitly on this compound are not present in the available search results.
The requested article, with its detailed outline focusing on synthesis, ligand binding modes, electronic and magnetic properties, organometallic chemistry, catalytic applications, and photophysical properties of this compound-metal complexes, cannot be generated with scientific accuracy due to the absence of specific findings for this particular compound.
General principles of coordination chemistry involving pyridyl ligands suggest that this compound would likely act as a bidentate or monodentate ligand, coordinating to transition metals through the nitrogen atoms of the pyridine ring and potentially the nitrile group. The phenyl group would influence the steric and electronic properties of the resulting complexes. However, without specific experimental data from synthesis, X-ray crystallography, spectroscopic analysis (UV-Vis, NMR), magnetic susceptibility measurements, and photoluminescence studies for complexes of this ligand, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.
Researchers interested in this specific area may find it necessary to conduct foundational research to synthesize and characterize transition metal complexes of this compound to establish the body of knowledge required to address the topics outlined in the user's request.
Supramolecular Chemistry Involving 2 Pyridinylphenylacetonitrile
2-Pyridinylphenylacetonitrile as a Building Block for Supramolecular Assemblies
The molecular architecture of this compound makes it a versatile building block for the construction of larger, self-assembled supramolecular structures. The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. The phenyl ring is capable of engaging in π-π stacking interactions, and the nitrile group can also participate in hydrogen bonding or metal coordination. This multifunctionality allows for the formation of diverse and intricate supramolecular architectures.
Non-Covalent Interactions in this compound Supramolecular Systems
The formation and stability of supramolecular systems involving this compound are governed by a variety of non-covalent interactions. These weak, yet collectively significant, forces dictate the specific arrangement of molecules within an assembly.
π-π Stacking Interactions
The aromatic phenyl and pyridinyl rings of this compound are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, play a significant role in the stabilization of supramolecular architectures. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset arrangements, each contributing differently to the stability and structure of the assembly.
The following table summarizes the key non-covalent interactions involving this compound:
| Interaction Type | Participating Functional Group(s) | Role in Supramolecular Assembly |
| Hydrogen Bonding | Pyridine Nitrogen, Nitrile Group | Directional control, network formation |
| π-π Stacking | Phenyl Ring, Pyridine Ring | Stabilization, structural organization |
| Metal Coordination | Pyridine Nitrogen, Nitrile Group | Directed self-assembly, formation of metallacycles |
Metal-Coordination Driven Self-Assembly
The pyridine nitrogen atom and, to a lesser extent, the nitrile nitrogen of this compound can act as ligands for metal ions. This coordination ability allows for the construction of metallo-supramolecular assemblies through a process known as metal-coordination driven self-assembly. By carefully selecting the metal ion with its preferred coordination geometry and the stoichiometry of the ligand, a wide variety of discrete (e.g., molecular squares, cages) and polymeric structures can be precisely engineered.
Molecular Recognition Studies with this compound-Based Receptors
While specific studies on this compound-based receptors are not prominent, the functional groups present in the molecule suggest its potential for use in molecular recognition. A supramolecular host containing the this compound moiety could selectively bind to guest molecules through a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. The design of such a receptor would involve pre-organizing these interaction sites to create a binding cavity complementary in size, shape, and chemical functionality to the target guest.
Development of Mechanically Interlocked Molecular Architectures
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are complex architectures where molecules are linked topologically rather than covalently. The synthesis of such structures often relies on template-directed methods involving non-covalent interactions. This compound, with its potential for hydrogen bonding and metal coordination, could serve as a component in the template-directed synthesis of MIMs. For instance, it could act as a part of a macrocycle or a thread that is held in place by non-covalent interactions during the crucial bond-forming step that creates the mechanical interlock. The development of such systems would represent a significant step in the creation of sophisticated molecular machines and materials.
Synthetic Utility and Advanced Applications of 2 Pyridinylphenylacetonitrile As a Building Block
2-Pyridinylphenylacetonitrile in Heterocyclic Synthesis
This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. The presence of the reactive methylene (B1212753) group, activated by both the pyridine (B92270) ring and the nitrile group, allows for a range of chemical transformations.
Synthesis of Pyridine-Containing Heterocycles
The reactivity of the methylene moiety in 2-pyridylacetonitrile (B1294559), a parent compound to this compound, has been utilized to synthesize various functionally substituted azoles and azines. sigmaaldrich.com For instance, 2-pyridylacetonitrile can be condensed with dimethylformamide dimethyl acetal (DMFDMA) to yield an enaminonitrile. This intermediate can then be reacted with hydrazine hydrate to form a pyrazolylpyridine derivative. nih.govmdpi.com This reactivity suggests that this compound could undergo similar transformations, leading to a variety of substituted pyridine-containing heterocycles.
Another synthetic route involves the coupling of 2-pyridylacetonitrile with aromatic diazonium salts, which results in the formation of arylhydrazones. sigmaaldrich.comnih.govmdpi.com These arylhydrazones can be further cyclized to produce other heterocyclic systems. For example, reaction with hydroxylamine can yield 1,2,3-triazolylpyridines. nih.govmdpi.com
Furthermore, the condensation of 2-pyridylacetonitrile with active malonic esters is a known method for producing 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The acylation of 2-pyridylacetonitrile with hot acetic anhydride has also been reported. sigmaaldrich.comsigmaaldrich.comchemicalbook.com These reactions highlight the potential of this compound as a starting material for a diverse range of pyridine-containing heterocyclic structures.
Table 1: Examples of Heterocyclic Synthesis from 2-Pyridylacetonitrile
| Starting Material | Reagents | Product | Reference |
| 2-Pyridylacetonitrile | 1. DMFDMA 2. Hydrazine hydrate | Pyrazolylpyridine | nih.govmdpi.com |
| 2-Pyridylacetonitrile | Aromatic diazonium salts | Arylhydrazone | sigmaaldrich.comnih.govmdpi.com |
| Arylhydrazone of 2-pyridylacetonitrile | Hydroxylamine | 1,2,3-Triazolylpyridine | nih.govmdpi.com |
| 2-Pyridylacetonitrile | Active malonic esters | 1-cyano-3-substituted 2-hydroxyquinolizin-4-one | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |
Construction of Fused-Ring Systems
The synthesis of fused pyridine derivatives is an area of significant interest in medicinal and materials chemistry. One approach to constructing such systems is through the Thorpe-Ziegler reaction, which involves the intramolecular self-condensation of dinitriles catalyzed by a base to form a cyclic ketone after hydrolysis. nih.gov This methodology could be applied to derivatives of this compound bearing a second nitrile group, leading to the formation of fused ring systems.
Another strategy for the synthesis of fused pyridines involves the reaction of a substituted pyridinecarbonitrile with various reagents. For example, a 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile can be treated with ethyl acetoacetate, acetic anhydride, or formic acid to yield the corresponding pyrido[2,3-d]pyrimidine derivatives. ethernet.edu.et Furthermore, reaction of the same starting material with malononitrile can lead to a 1,8-naphthyridine derivative. ethernet.edu.et
The reactivity of a 6-hydrazido-substituted pyridinecarbonitrile has also been explored, leading to pyrazolo[3,4-b]pyridine derivatives upon reaction with acetic acid or phenylisothiocyanate. ethernet.edu.et These examples demonstrate the utility of functionalized pyridylacetonitrile scaffolds in the construction of a variety of fused-ring systems.
Table 2: Examples of Fused-Ring System Synthesis from Pyridinecarbonitrile Derivatives
| Starting Material | Reagents | Fused-Ring System | Reference |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | ethernet.edu.et |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine | ethernet.edu.et |
| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid | Pyrazolo[3,4-b]pyridine | ethernet.edu.et |
Applications in Materials Science
The unique electronic and structural properties of pyridine and nitrile-containing compounds make them attractive for applications in materials science.
Precursors for Polymer Synthesis
Components in Functional Organic Materials
The pyridine-3,5-dicarbonitrile moiety has been identified as a valuable component in the development of organic semiconductors, particularly for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the dicarbonitrile unit imparts good electron-injecting and transporting properties to the material. By analogy, the incorporation of the 2-pyridylnitrile structure from this compound into larger π-conjugated systems could be a viable strategy for designing novel organic semiconductors. The pyridine ring can act as an electron-deficient unit, influencing the electronic properties of the resulting material. The synthesis of such materials could be achieved through cross-coupling reactions, such as the Sonogashira coupling, to link the this compound unit to other aromatic building blocks.
Future Research Directions and Emerging Paradigms for 2 Pyridinylphenylacetonitrile
Integration of Artificial Intelligence in 2-Pyridinylphenylacetonitrile Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science by accelerating the design and optimization of novel molecules. nih.govmit.edusemanticscholar.org For this compound, AI can play a pivotal role in designing new analogs with enhanced biological activities or desired physicochemical properties.
Key Applications of AI:
De Novo Design: Generative AI models can design novel molecules from scratch, exploring a vast chemical space to identify new this compound derivatives with optimized properties. nih.gov
Property Prediction: Machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new this compound analogs. This predictive capability can significantly reduce the time and cost associated with experimental screening. nih.gov
Synthesis Planning: AI-powered tools can assist in devising efficient synthetic routes for novel this compound derivatives. nih.govmit.edusemanticscholar.orgai-dd.eu By analyzing vast reaction databases, these tools can propose optimal reaction pathways, reagents, and conditions.
| AI Application Area | Potential Impact on this compound Research | Relevant AI Techniques |
| Lead Optimization | Rapidly identify derivatives with improved efficacy and safety profiles. | Quantitative Structure-Activity Relationship (QSAR) modeling, generative adversarial networks (GANs). |
| Virtual Screening | Screen large virtual libraries of compounds to identify potential hits. | Molecular docking simulations, support vector machines (SVM). |
| Personalized Medicine | Design tailored this compound-based drugs for specific patient populations. | Deep learning, analysis of genomic and proteomic data. |
Exploration of Novel Reactivities and Transformation Pathways
While the fundamental reactivity of this compound is understood, there remains significant scope for exploring novel chemical transformations and functionalization strategies. Future research will likely focus on developing innovative catalytic methods to modify the pyridine (B92270) and phenyl rings, as well as the versatile nitrile group.
Emerging Areas of Reactivity Research:
C-H Activation: Direct functionalization of the C-H bonds on the pyridine and phenyl rings offers an atom-economical approach to introduce new substituents and build molecular complexity. Palladium-catalyzed C-H arylation has been shown to be effective for pyridine derivatives. nih.gov
Photocatalysis: The use of light to drive chemical reactions opens up new possibilities for activating this compound and engaging it in novel cycloadditions and cross-coupling reactions.
Enantioselective Catalysis: For applications in medicinal chemistry, the development of catalytic methods to synthesize enantiomerically pure derivatives of this compound is crucial. Nickel-catalyzed enantioselective arylation of pyridines is a promising approach. princeton.edu
Development of Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to minimize environmental impact and enhance safety. ijarsct.co.innih.gov For the synthesis of this compound and its derivatives, future research will prioritize the use of renewable resources, energy-efficient processes, and environmentally friendly solvents. mdpi.combenthamscience.com
Key Green Chemistry Strategies:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scalability. researchgate.netmit.edudurham.ac.ukmdpi.comrsc.org
Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. mdpi.combenthamscience.com
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild reaction conditions, providing a sustainable alternative to traditional chemical catalysts. ijarsct.co.in
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. ijarsct.co.innih.gov
| Sustainable Synthesis Approach | Advantages for this compound Synthesis |
| Flow Chemistry | Improved safety, scalability, and process control. researchgate.netdurham.ac.ukmdpi.com |
| Use of Green Solvents | Reduced environmental impact and potential for easier product isolation. mdpi.combenthamscience.com |
| Catalysis | Increased reaction efficiency, selectivity, and atom economy. ijarsct.co.in |
Advanced Computational-Experimental Synergies in Research
The synergy between computational modeling and experimental work is becoming increasingly vital in modern chemical research. For this compound, a combined computational and experimental approach can provide a deeper understanding of its electronic structure, reactivity, and biological interactions.
Areas for Synergistic Research:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving this compound, providing insights that can guide the optimization of reaction conditions. researchgate.netpitt.edupku.edu.cn
Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR) for this compound and its derivatives, helping to confirm their structures.
In Silico Screening and Experimental Validation: Computational tools can be used to predict the biological activity of new this compound analogs, which can then be synthesized and tested experimentally to validate the computational predictions. nih.govnih.govnih.govrsc.org This iterative cycle of prediction and validation can significantly accelerate the discovery of new bioactive compounds.
| Computational Method | Experimental Technique | Synergistic Application for this compound |
| Density Functional Theory (DFT) | Kinetic Studies | Elucidation of reaction mechanisms and prediction of reactivity. researchgate.netpku.edu.cn |
| Molecular Docking | In vitro Assays | Prediction and validation of binding affinities to biological targets. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | X-ray Crystallography | Understanding enzyme-ligand interactions at a molecular level. |
Q & A
Q. What are the recommended methods for synthesizing 2-Pyridinylphenylacetonitrile?
Synthesis typically involves nitrile formation via nucleophilic substitution or condensation reactions. For example, analogs like alpha-acetylphenylacetonitrile (CAS 4468-48-8) are synthesized using acetylated phenyl precursors with nitrile groups under controlled conditions . General phenylacetonitrile derivatives (e.g., 2-([1,1'-Biphenyl]-4-yl)-2-phenylacetonitrile) may involve cross-coupling reactions using palladium catalysts or Friedel-Crafts alkylation . Ensure inert atmospheres and anhydrous solvents to prevent hydrolysis of the nitrile group.
Q. How should researchers safely handle this compound in laboratory settings?
Refer to safety data sheets (SDS) for structurally related nitriles. Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as nitriles may release toxic vapors .
- Waste disposal : Segregate nitrile-containing waste and consult certified hazardous waste handlers .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : - and -NMR to confirm aromatic protons and nitrile carbon (δ ~110-120 ppm) .
- IR : Detect the C≡N stretch (~2240 cm) and aromatic C-H stretches .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound derivatives?
- Cross-validation : Replicate experiments under varying conditions (e.g., temperature, solvent polarity) to identify environmental dependencies .
- Theoretical modeling : Use DFT calculations to predict electronic effects of the pyridinyl and phenyl substituents on nitrile reactivity .
- Meta-analysis : Compare findings with structurally similar compounds (e.g., phenylacetonitrile analogs) to isolate substituent-specific behaviors .
Q. What strategies mitigate the lack of ecological toxicity data for this compound?
- Read-across approaches : Infer toxicity using data from phenylacetonitrile (CAS 140-29-4), which shares functional groups but may underestimate pyridinyl-specific effects .
- In silico tools : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation and bioaccumulation potential .
- Microcosm assays : Conduct small-scale aquatic/soil studies to assess acute toxicity on Daphnia or algae .
Q. How does the pyridinyl group influence the coordination chemistry of this compound in metal complexes?
- Ligand design : The pyridinyl nitrogen can act as a Lewis base, forming complexes with transition metals (e.g., Cu) as seen in acetonitrile-solvated dicopper(II) complexes .
- Spectroscopic analysis : Use EPR and UV-Vis to study metal-ligand charge-transfer transitions and spin states .
- Comparative studies : Contrast coordination behavior with non-pyridinyl analogs (e.g., phenylacetonitrile) to isolate electronic contributions of the heterocycle .
Q. What experimental designs address the paradoxical short-term vs. long-term effects observed in studies of chemically induced stressors (e.g., nitrile toxicity)?
- Longitudinal assays : Adapt methodologies from social science research (e.g., three-wave panel designs) to track acute vs. chronic exposure outcomes .
- Dose-response gradients : Test low, medium, and high concentrations over extended periods to identify thresholds for adverse effects .
- Mechanistic studies : Measure biomarkers of oxidative stress (e.g., glutathione depletion) to link chemical exposure to cellular outcomes .
Methodological Notes
- Contradiction management : When conflicting data arise (e.g., stability under varying pH), employ triangulation by combining experimental, computational, and literature-derived evidence .
- Safety protocols : Always prioritize SDS guidelines for nitriles, even if specific data for this compound are lacking .
- Ethical synthesis : Avoid shortcuts in purification; residual solvents or intermediates may alter reactivity or toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
